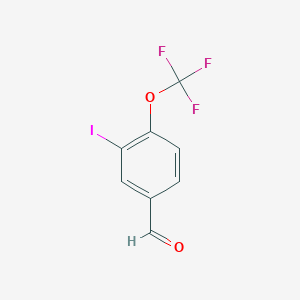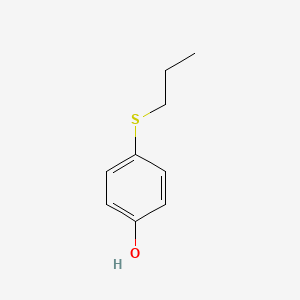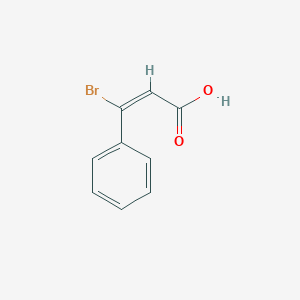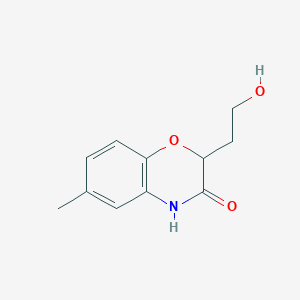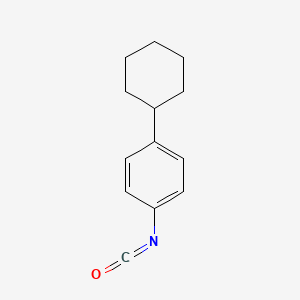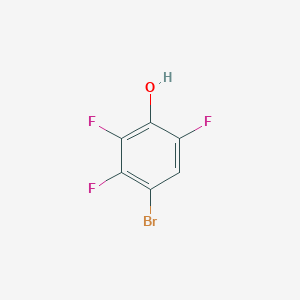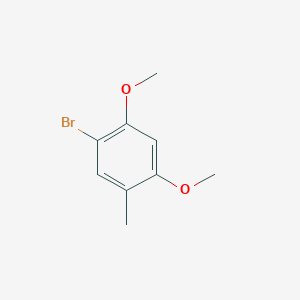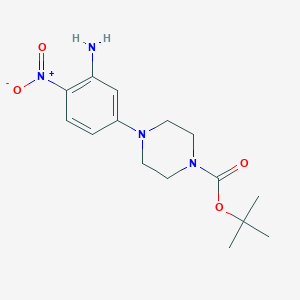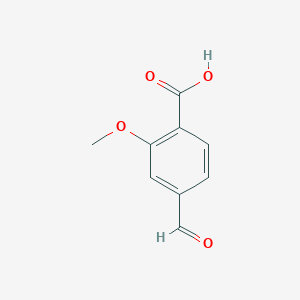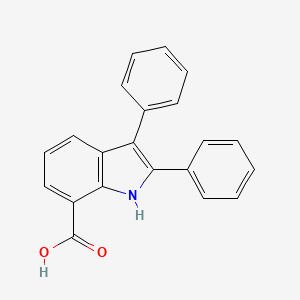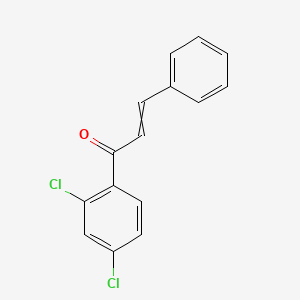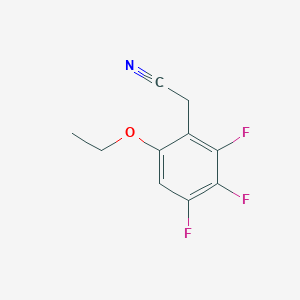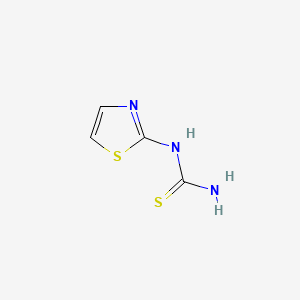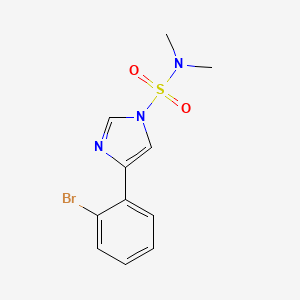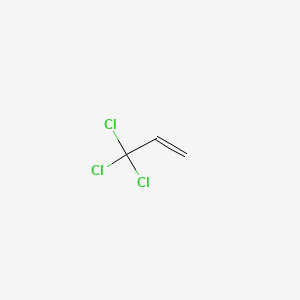
1-Propene, 3,3,3-trichloro-
Vue d'ensemble
Description
1-Propene, 3,3,3-trichloro-, also known as 3,3,3-trichloropropene, is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a propene backbone with three chlorine atoms attached to the terminal carbon atom.
Synthesis Analysis
The synthesis of 3,3,3-trichloropropene can be achieved through several methods. One such method involves the addition of bromotrichloromethane to ethylene, followed by dehydrohalogenation to yield 3,3,3-trichloropropene. This process has been optimized to achieve a minimum yield of 78% in one of the steps. The 3,3,3-trichloropropene can then be isomerized to 1,1,3-trichloropropene, which can be further reacted to form various derivatives, such as chlorohydrins and epoxides .
Molecular Structure Analysis
The molecular structure of 3,3,3-trichloropropene and its related compounds has been extensively studied using techniques such as electron diffraction and X-ray diffraction. These studies have provided detailed information on bond lengths, bond angles, and conformations of the molecules in the gas phase. For example, the bond lengths and angles for propene and its derivatives have been determined, showing regular trends in the C=C and C-C bond distances and the C-C=C angles .
Chemical Reactions Analysis
3,3,3-trichloropropene can undergo various chemical reactions due to the presence of the double bond and the electron-withdrawing effect of the chlorine atoms. It can participate in reactions such as SN2' substitution to form 1,1-dichloro-3-methoxypropene . The compound's reactivity has been utilized in different synthetic pathways, leading to a variety of products with potential applications in different fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3,3-trichloropropene are influenced by its molecular structure. The presence of the three chlorine atoms imparts significant polarity to the molecule, which can affect its solubility, boiling point, and reactivity. The electron-withdrawing effect of the chlorine atoms also affects the acidity and basicity of the compound, as well as its ability to participate in various chemical reactions. The conformational analysis of the molecule, as determined by electron diffraction, provides insights into the preferred geometries and the stability of different conformers at various temperatures .
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Synthesis of Halogenated Compounds : 1-Propene, 3,3,3-trichloro-, and its derivatives are used in the synthesis of various halogenated compounds. For example, 3-Chloro-2-(chloromethyl)-1-propene is a product of intermediate reactions in the synthesis of compounds like tris(chloromethyl)acetic acid, and pentaerythrityl trichlorohydrin (Lynch & Dailey, 2003).
Catalysis in Polymerization : Certain complexes of Ti(IV) and Zr(IV), which use substituted cyclopentadienyl anionic ligands bonded to phenyl groups, are employed in the polymerization of propene and other compounds. These catalysts demonstrate different polymerization behaviors based on reaction temperatures (Longo et al., 2001).
Propene Production via Catalytic Reactions : The catalytic oxidative dehydrogenation of propane to propene using boron nitride catalysts represents a significant advancement in chemical production. This method shows high selectivity towards the production of propene and is a potential game-changer in the industry (Grant et al., 2016).
Environmental and Safety Applications
Fire Suppression : Compounds like 1-bromo-1-propene and 2-bromo-3,3,3 trifluoro-1-propene, when mixed with nitrogen, have been studied for their effectiveness in fire suppression. These bromoalkene/nitrogen gas mixtures significantly improve the suppression capabilities of inert gases (Zou, Vahdat & Collins, 2001).
VOC Abatement over Catalysts : The conversion of C3 organic compounds, including propene, in the presence of oxygen has been investigated over various SCR catalysts. These catalysts are crucial for the oxidation of hydrocarbons and oxygenates, indicating their potential in environmental applications (Finocchio et al., 2000).
Chemical and Material Science
Thermal Conductivity Studies : Studies on compounds like R1233zd(E), which is a fluorinated propene isomer, focus on its potential as an alternative working fluid in heat pumps and organic Rankine cycles. The thermal conductivity of such compounds has been predicted, offering insights into their practical applications in thermal management systems (Tsvetkov et al., 2020).
Synthesis of Functionalized Heterocycles : The cycloaddition reactions involving nitroalkenes containing a trihalogenmethyl group, such as 1-Propene, 3,3,3-trichloro-, have been studied for obtaining functionalized heterocycles. These compounds play a significant role in the synthesis of complex organic structures (Kuzhaeva, 2016).
Preparation of Microporous Polymers : Microporous polymers based on triazine units, synthesized through reactions involving 2,4,6-trichloro-1,3,5-triazine, demonstrate high CO2 adsorption capacities. These polymers are crucial in developing advanced porous carbon materials for environmental applications (Lim, Cha & Chang, 2012).
Safety And Hazards
“1-Propene, 3,3,3-trichloro-” is a flammable liquid and vapour . It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .
Propriétés
IUPAC Name |
3,3,3-trichloroprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c1-2-3(4,5)6/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEIPALYOJMDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062281 | |
| Record name | 1-Propene, 3,3,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propene, 3,3,3-trichloro- | |
CAS RN |
2233-00-3 | |
| Record name | 3,3,3-Trichloro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2233-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 3,3,3-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3,3,3-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 3,3,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trichloroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



